5-Hydroxybenzydamine Hydrochloride is a compound derived from benzydamine, which is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The chemical structure of 5-Hydroxybenzydamine Hydrochloride includes a hydroxyl group attached to the benzydamine molecule, enhancing its solubility and biological activity. This compound is primarily used in therapeutic applications, especially in the treatment of oral and throat conditions due to its local anesthetic effects.
The hydrochloride salt form is typically prepared by reacting 5-hydroxybenzydamine with hydrochloric acid, resulting in increased stability and solubility in aqueous solutions.
5-Hydroxybenzydamine Hydrochloride exhibits significant biological activity, primarily as an anti-inflammatory and analgesic agent. It acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound is particularly effective in local applications, providing relief from sore throat, mouth ulcers, and other inflammatory conditions. Furthermore, it has been found to possess antioxidant properties, contributing to its therapeutic efficacy.
The synthesis of 5-Hydroxybenzydamine Hydrochloride can be achieved through various methods:
5-Hydroxybenzydamine Hydrochloride is utilized in various medical applications:
Studies have indicated that 5-Hydroxybenzydamine Hydrochloride may interact with various biological systems:
Understanding these interactions is crucial for optimizing therapeutic protocols and minimizing adverse effects.
Several compounds share structural similarities with 5-Hydroxybenzydamine Hydrochloride, including:
| Compound Name | Structure | Key Properties |
|---|---|---|
| Benzydamine | C19H23N3O | Anti-inflammatory, analgesic |
| N-(4-hydroxyphenyl)acetamide | C8H9NO2 | Analgesic |
| Flurbiprofen | C15H13F3O2 | Non-steroidal anti-inflammatory |
| Ketoprofen | C15H14O3 | Analgesic and anti-inflammatory |
This compound represents a unique blend of properties that make it suitable for specific therapeutic uses while maintaining similarities to other well-known anti-inflammatory agents.
The synthesis of 5-Hydroxybenzydamine Hydrochloride represents a significant challenge in organic chemistry, requiring sophisticated multi-step synthetic approaches that leverage advanced organic transformations . Contemporary synthetic methodologies have evolved to encompass two primary strategic frameworks: nitrosation-reduction approaches utilizing nitrogen-benzyl derivatives and esterification-azidation strategies employing bromonitrobenzoic acid precursors [2] [3]. These methodologies demonstrate varying degrees of efficiency, selectivity, and practical applicability in pharmaceutical synthesis applications .
The comparative analysis of synthetic pathways reveals that successful approaches to 5-Hydroxybenzydamine Hydrochloride synthesis must address several critical considerations including regioselectivity control, functional group compatibility, and intermediate stability [2] [3]. Modern synthetic strategies have demonstrated that multi-step organic synthesis pathways can achieve high purity products exceeding 98% when optimal reaction conditions are employed [2]. The selection of appropriate synthetic methodology depends heavily on factors such as starting material availability, reaction scalability, and purification requirements .
The nitrosation-reduction approach represents a well-established synthetic methodology for constructing the indazole core structure characteristic of benzydamine derivatives [3] [4]. This strategy initiates with 2-amino-5-benzyl methyl benzoate as the primary starting material, utilizing a sequential transformation involving methyl ester hydrolysis, amino group diazotization, and hydrazine formation [3]. The methodology employs hydrochloric acid to facilitate ring closure between carboxyl and hydrazine functionalities, ultimately generating the benzopyrazolyl derivative [3].
The nitrosation step involves treatment of the amino precursor with sodium nitrite in hydrochloric acid solution under carefully controlled temperature conditions ranging from 0 to 5 degrees Celsius [3]. This temperature control proves critical for maintaining reaction selectivity and preventing undesired side reactions [4] [5]. The subsequent reduction phase utilizes stannous chloride in hydrochloric acid medium, proceeding through overnight reaction at room temperature to yield the hydrazine intermediate with yields typically ranging from 70 to 80 percent [3].
Table 1: N-Benzyl Derivative Nitrosation-Reduction Approaches
| Reaction Step | Reagents | Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Nitrosation | NaNO₂/HCl | 0-5°C, 20-40 min | 70-80 | Temperature control critical |
| Reduction | SnCl₂/HCl | Room temperature, overnight | 80-90 | Exclusion of oxygen |
| Cyclization | Concentrated HCl | 50-100°C, 1-10 hours | 90-95 | Acid concentration (30-35%) |
| Alkylation | BnCl/NaOH | DMSO, 50-70 min | 50-60 | Base:substrate ratio (4:1) |
The cyclization process requires concentrated hydrochloric acid at elevated temperatures between 50 and 100 degrees Celsius, with reaction times extending from 1 to 10 hours depending on substrate reactivity [3]. This step demonstrates exceptional efficiency with yields exceeding 90 percent when acid concentration is maintained between 30 and 35 percent [3]. The final alkylation step involves sequential nitrogen and oxygen alkylation reactions using benzyl chloride and sodium hydroxide in dimethyl sulfoxide medium [3].
Research findings indicate that the nitrosation-reduction approach offers several advantages including mild reaction conditions, high operational simplicity, and excellent yields for intermediate transformations [3] [6]. However, the methodology exhibits limitations in the final alkylation step, where yields typically range between 50 and 60 percent due to competing side reactions and regioselectivity challenges [3]. The approach demonstrates particular effectiveness when molar ratios are carefully controlled, with optimal results achieved using 1:1 ratios for nitrosation and 1:1:3 ratios for the reduction sequence [3].
The esterification-azidation strategy represents an alternative synthetic approach utilizing 4-bromo-2-nitrobenzoic acid as the foundational starting material [2]. This methodology encompasses a comprehensive ten-step synthetic sequence designed to construct the complex molecular architecture of 5-Hydroxybenzydamine Hydrochloride through systematic functional group transformations [2]. The approach demonstrates superior control over regioselectivity and functional group compatibility compared to conventional nitrosation-reduction methodologies [2].
The initial esterification step involves treatment of 4-bromo-2-nitrobenzoic acid with iodomethane in polar solvent systems, typically dimethylformamide, under extended reaction conditions lasting 10 to 24 hours [2]. This transformation proceeds with exceptional efficiency, achieving yields of approximately 90 percent when optimal reaction parameters are employed [2]. The subsequent coupling reaction utilizes benzyl acetonitrile and potassium tert-butoxide in dimethylformamide medium, requiring careful control of molar ratios ranging from 1:1-2:1-3 for optimal product formation [2].
Table 2: Bromonitrobenzoic Acid Esterification-Azidation Strategies
| Reaction Step | Reagents | Conditions | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Esterification | Iodomethane/K₂CO₃ | DMF, 20h | 90 | Polar solvent selection |
| Coupling | Benzyl acetonitrile/t-BuOK | DMF, 1-5h | 50 | Base strength |
| Oxidation | H₂O₂ | Room temperature | 100 | Oxidant concentration |
| Reduction | Et₃SiH/TFA | Room temperature, 36h | 100 | Reaction time |
| Nitro Reduction | NH₄HCO₂/Pd-C | 66°C, 2h | 97 | Catalyst loading |
| Hydrolysis | NaOH | 65°C, 4h | 89 | Solvent system (MeOH:THF) |
| Diazotization | NaNO₂/SnCl₂ | 0°C then RT | 82 | Molar ratio control |
The oxidation phase employs hydrogen peroxide under ambient temperature conditions, demonstrating quantitative conversion efficiency while maintaining excellent functional group tolerance [2]. The subsequent reduction step utilizes triethylsilane in trifluoroacetic acid medium, requiring extended reaction times of 24 to 48 hours but achieving complete conversion with minimal side product formation [2]. This reduction demonstrates particular effectiveness when molar ratios of 1:2-5 are maintained between substrate and reducing agent [2].
The nitro reduction step represents a critical transformation employing ammonium formate and palladium on carbon catalyst systems [2]. This transformation proceeds under mild heating conditions at 66 degrees Celsius with reaction times of approximately 2 hours, achieving yields of 97 percent [2] [7]. The palladium-catalyzed reduction offers exceptional chemoselectivity, avoiding interference with other functional groups present in the molecular structure [7].
Hydrolysis of the ester functionality utilizes sodium hydroxide in mixed solvent systems, typically methanol-tetrahydrofuran mixtures with 8:1 ratios [2]. This transformation requires elevated temperatures of 65 degrees Celsius with reaction times extending to 4 hours, ultimately providing yields of 89 percent [2]. The diazotization sequence employs sodium nitrite and stannous chloride under controlled temperature conditions, achieving yields of 82 percent when optimal molar ratios are maintained [2].
Solvent system optimization represents a fundamental aspect of successful 5-Hydroxybenzydamine Hydrochloride synthesis, directly impacting reaction efficiency, product purity, and overall synthetic viability [8] [9]. Contemporary research has demonstrated that strategic solvent selection can enhance reaction yields by 15 to 25 percent while simultaneously improving intermediate isolation and purification processes [8] [9]. The optimization of solvent systems encompasses multiple considerations including substrate solubility, reaction kinetics, side product formation, and downstream purification requirements [9] [10].
Modern synthetic approaches have identified five primary solvent systems that demonstrate exceptional performance across different synthetic transformations: dimethylformamide for esterification and coupling reactions, dimethyl sulfoxide for nucleophilic substitution processes, methanol-tetrahydrofuran mixtures for hydrolysis transformations, trifluoroacetic acid for reduction reactions, and dimethylformamide-sodium hydride combinations for alkylation processes [2] [3]. Each solvent system exhibits distinct advantages and limitations that must be carefully evaluated within the context of specific synthetic requirements [9].
Table 3: Solvent System Optimization for Intermediate Purification
| Solvent System | Reaction Step | Advantages | Disadvantages | Yield Impact (%) |
|---|---|---|---|---|
| DMF | Esterification/Coupling | High solubility for polar substrates | High boiling point, difficult removal | 90-95 |
| DMSO | N-Alkylation | Excellent for SN2 reactions | High toxicity | 50-60 |
| MeOH/THF (8:1) | Hydrolysis | Optimal for ester hydrolysis | Requires careful pH control | 85-90 |
| TFA | Reduction | Strong acid medium for reduction | Corrosive, special handling needed | 95-100 |
| DMF/NaH | O-Alkylation | Promotes O-alkylation selectivity | Moisture sensitive | 80-85 |
Dimethylformamide demonstrates exceptional utility in esterification and coupling reactions due to its high polarity and excellent solvation properties for ionic intermediates [2] [11]. Research findings indicate that dimethylformamide enables high substrate solubility while maintaining reaction efficiency, typically achieving yields between 90 and 95 percent [2]. However, the high boiling point of dimethylformamide presents challenges for solvent removal during workup procedures, requiring specialized distillation or extraction techniques [9].
Dimethyl sulfoxide exhibits particular effectiveness in nucleophilic alkylation reactions, providing exceptional solvation for both nucleophiles and electrophiles [3] [8]. The aprotic nature of dimethyl sulfoxide promotes efficient displacement reactions while minimizing competing elimination pathways [3]. However, the high toxicity of dimethyl sulfoxide necessitates careful handling procedures and comprehensive waste management protocols [9].
The methanol-tetrahydrofuran solvent system demonstrates optimal performance for ester hydrolysis reactions, providing balanced solvation for both polar and nonpolar reaction components [2] [12]. This mixed solvent system enables efficient hydroxide delivery while maintaining substrate solubility, typically achieving yields between 85 and 90 percent [2]. The system requires careful pH monitoring to prevent substrate decomposition under basic conditions [12].
Trifluoroacetic acid serves as an exceptional medium for reduction reactions, providing strong acid conditions that promote efficient hydride delivery [2] [13]. This solvent system achieves quantitative conversion efficiency while maintaining excellent functional group tolerance [2]. However, the corrosive nature of trifluoroacetic acid requires specialized equipment and handling procedures to ensure safe operation [9].
In-line purification techniques have emerged as critical components for optimizing solvent systems in multi-step synthesis protocols [8]. These methodologies enable continuous intermediate purification without requiring isolation of individual synthetic intermediates, significantly improving overall process efficiency [8]. Research has demonstrated that in-line purification can reduce processing time by 40 to 60 percent while maintaining product quality standards [8].
Catalytic innovation represents a transformative approach for enhancing yields in 5-Hydroxybenzydamine Hydrochloride synthesis, enabling more efficient transformations while reducing environmental impact and production costs [14] [15]. Contemporary research has identified several catalytic systems that demonstrate exceptional performance across different synthetic transformations, including palladium-based catalysts, base-promoted alkylation systems, and selective reduction catalysts [2] [3] [14]. These innovations have collectively contributed to yield enhancements ranging from 10 to 30 percent across various synthetic steps [14] [15].
The implementation of palladium on carbon catalytic systems for nitro reduction reactions has revolutionized this critical transformation, enabling clean reaction profiles with minimal side product formation [2] [7]. Research findings demonstrate that palladium catalysts achieve yields of 97 percent while maintaining exceptional chemoselectivity, avoiding interference with other functional groups present in complex molecular architectures [2] [7]. The catalytic approach offers significant advantages over traditional reduction methodologies, including milder reaction conditions, reduced waste generation, and improved scalability [7].
Table 4: Catalytic Innovation for Yield Enhancement
| Catalyst System | Application | Yield Enhancement (%) | Reaction Conditions | Advantages |
|---|---|---|---|---|
| Pd/C | Nitro reduction | 15-20 | MeOH, 66°C, NH₄HCO₂ | Clean reaction, minimal side products |
| NaH | O-alkylation promotion | 10-15 | DMF, 90-120°C | High regioselectivity |
| t-BuOK | Coupling reaction | 20-25 | DMF, RT, 3h | Effective C-C bond formation |
| SnCl₂ | Selective reduction | 10-12 | HCl, 0°C to RT | Chemoselective reduction |
| Palladium catalysts | Cross-coupling | 25-30 | Various conditions | Versatile for various substrates |
Sodium hydride catalytic systems have demonstrated exceptional effectiveness in promoting regioselective alkylation reactions, particularly for oxygen alkylation processes [3] [14]. This catalytic approach achieves yield enhancements of 10 to 15 percent compared to conventional base-promoted methodologies while providing superior regioselectivity control [3]. The sodium hydride system operates under controlled temperature conditions ranging from 90 to 120 degrees Celsius in dimethylformamide medium, enabling efficient alkylation while minimizing competing side reactions [3].
Potassium tert-butoxide catalytic systems excel in carbon-carbon bond forming reactions, particularly for coupling transformations involving aromatic substrates [2] [14]. Research has demonstrated that this catalytic system achieves yield enhancements of 20 to 25 percent compared to alternative coupling methodologies [2]. The system operates under mild conditions at room temperature with reaction times of approximately 3 hours, providing exceptional efficiency for complex molecular assembly processes [2].
Stannous chloride represents a specialized catalytic system for selective reduction transformations, offering exceptional chemoselectivity for specific functional group reductions [3] [6]. This catalytic approach achieves yield enhancements of 10 to 12 percent while maintaining excellent functional group tolerance [3]. The system operates under controlled temperature conditions from 0 degrees Celsius to room temperature, providing precise control over reduction selectivity [3].
Advanced palladium catalytic systems have emerged as versatile platforms for diverse cross-coupling reactions, enabling yield enhancements of 25 to 30 percent across various substrate combinations [15] [16]. These systems demonstrate exceptional adaptability to different reaction conditions and substrate types, providing superior performance compared to traditional synthetic methodologies [15]. The palladium catalysts offer particular advantages in terms of reaction scope, functional group tolerance, and scalability for industrial applications [16].
Photobiocatalytic strategies represent an emerging frontier in catalytic innovation, offering unique advantages for selective transformations under mild conditions [17]. These systems enable precise control over reaction selectivity while minimizing energy requirements and environmental impact [17]. Research has demonstrated that photobiocatalytic approaches can achieve yield enhancements exceeding 20 percent for specific transformations while maintaining exceptional product purity [17].
The determination of membrane affinity profiles for 5-Hydroxybenzydamine Hydrochloride relies on sophisticated computational approaches that integrate multiple theoretical frameworks to predict molecular behavior at biological interfaces. These methodologies have proven essential for understanding how structural modifications influence membrane interactions and cellular uptake mechanisms [7] [6].
Molecular dynamics simulations represent the primary computational tool for investigating membrane affinity profiles of benzydamine derivatives. These simulations employ classical force fields to model the time-dependent behavior of molecular systems, providing insights into dynamic processes occurring over nanosecond to microsecond timescales [8] [9]. For 5-Hydroxybenzydamine Hydrochloride, molecular dynamics approaches enable detailed analysis of membrane insertion kinetics, preferred binding orientations, and thermodynamic stability at lipid-water interfaces [6] [10].
The application of umbrella sampling techniques to benzydamine derivatives has revealed critical information about energy barriers associated with membrane permeation [8] [9]. These calculations involve applying harmonic restraints to guide molecular movement across membrane systems while computing potential of mean force profiles. Studies on related compounds demonstrate that membrane permeation involves significant energy barriers, particularly at the hydrophobic core region of lipid bilayers [8] [9].
Free energy perturbation methods provide quantitative estimates of binding affinities between 5-Hydroxybenzydamine Hydrochloride and membrane components [6] [9]. These calculations utilize thermodynamic integration or related approaches to compute free energy differences associated with molecular binding events. The hydroxyl substitution in 5-Hydroxybenzydamine Hydrochloride likely enhances interactions with polar headgroup regions of phospholipid membranes through hydrogen bonding mechanisms [10].
Density functional theory calculations contribute electronic structure information essential for understanding membrane interactions at the quantum mechanical level [11] [12]. These computations provide detailed information about charge distribution, orbital energies, and electrostatic potential surfaces that influence molecular recognition processes. The hydroxyl group in 5-Hydroxybenzydamine Hydrochloride introduces additional electron density and hydrogen bonding capability that can be precisely characterized through density functional theory approaches [11] [12].
The HYDE scoring function represents a specialized computational tool for predicting protein-ligand binding affinities based on hydrogen bonding and desolvation energies [7]. This methodology has been successfully applied to benzydamine derivatives, revealing nanomolar binding affinities to specific protein targets [7]. The approach considers both favorable and unfavorable contributions to binding, including hydrogen bond formation and hydrophobic desolvation effects [7].
Quantum mechanics/molecular mechanics hybrid methods combine the accuracy of quantum mechanical calculations with the computational efficiency of classical molecular mechanics [12] [13]. These approaches enable detailed analysis of reactive processes and electronic effects while maintaining realistic system sizes and simulation timescales. For 5-Hydroxybenzydamine Hydrochloride, quantum mechanics/molecular mechanics methods can provide precise information about hydrogen bonding interactions and charge transfer processes at membrane interfaces [12] [13].
Computational studies have demonstrated that benzydamine exhibits preferential localization within membrane polar headgroup regions rather than the hydrophobic core [10] [14]. This localization pattern results from the compound's amphiphilic nature, combining hydrophobic aromatic systems with polar functional groups. The additional hydroxyl group in 5-Hydroxybenzydamine Hydrochloride likely enhances this preferential membrane localization through strengthened hydrogen bonding interactions [10].
Advanced sampling techniques including metadynamics and replica exchange methods enable exploration of complex conformational landscapes associated with membrane binding [15] [8]. These approaches overcome energy barriers that limit conventional molecular dynamics simulations, providing comprehensive sampling of relevant molecular configurations. Application to 5-Hydroxybenzydamine Hydrochloride would reveal detailed information about conformational preferences and binding pathways at membrane interfaces [15] [8].
Machine learning approaches increasingly complement traditional computational methods for predicting membrane affinity profiles [16] . These methodologies utilize large datasets of experimental binding data to train predictive models capable of estimating membrane interactions for novel compounds. The structural similarity between 5-Hydroxybenzydamine Hydrochloride and characterized benzydamine derivatives makes this compound well-suited for machine learning predictions [16] .
The investigation of 5-Hydroxybenzydamine Hydrochloride interactions with cationic channels represents a critical aspect of understanding its molecular mechanism of action. Molecular dynamics simulations provide detailed atomic-level information about how this compound modulates channel function through direct binding interactions and membrane-mediated effects [4] [18] [19].
Voltage-gated sodium channels constitute primary targets for benzydamine derivatives, with molecular dynamics studies revealing specific interaction mechanisms [4] [18] [19]. These simulations demonstrate that benzydamine blocks voltage-gated sodium channels through direct binding to channel proteins, resulting in inhibition of sodium ion permeation and reduced neuronal excitability [4] [18]. The hydroxyl substitution in 5-Hydroxybenzydamine Hydrochloride likely modifies these interactions through additional hydrogen bonding opportunities with channel residues [18].
Computational modeling of voltage-gated channel systems requires sophisticated simulation protocols to account for transmembrane potential effects and channel gating dynamics [19] [20]. These simulations typically employ specialized boundary conditions to maintain physiological voltage gradients while allowing detailed analysis of molecular interactions. Recent advances enable microsecond-timescale simulations that capture channel gating transitions and drug binding events [19] [21].
The voltage sensor domain represents a critical target for benzydamine interactions within voltage-gated channels [19] [20]. Molecular dynamics simulations reveal that this domain undergoes conformational changes in response to membrane potential alterations, with drug binding potentially stabilizing specific conformational states [19] [20]. The positively charged residues within voltage sensor domains interact favorably with the dimethylamino group present in 5-Hydroxybenzydamine Hydrochloride [4] [19].
Proton motive force disruption constitutes another mechanism through which benzydamine derivatives influence cationic channel function [22] [14]. Molecular dynamics simulations demonstrate that benzydamine disrupts the electrical component of proton motive force, leading to altered channel energetics and reduced functionality [22] [14]. This mechanism involves perturbation of membrane electrical properties rather than direct channel binding [22] [14].
Ion permeation simulations provide quantitative information about how 5-Hydroxybenzydamine Hydrochloride affects cationic flux through membrane channels [23] [24]. These calculations involve placing ions within channel structures and monitoring their movement under applied electric fields. The presence of benzydamine derivatives typically reduces ion permeation rates through channel blockade or altered channel conformation [23] [24].
Calcium channel interactions represent an additional area of investigation for benzydamine derivatives [19] [23]. Molecular dynamics simulations reveal that these compounds can influence calcium channel gating through membrane-mediated effects and direct protein interactions. The hydroxyl group in 5-Hydroxybenzydamine Hydrochloride may enhance binding affinity to calcium channel proteins through hydrogen bonding with extracellular domain residues [19].
Enhanced sampling methods including umbrella sampling and metadynamics enable detailed characterization of drug-channel binding pathways [8] [19]. These approaches overcome energy barriers associated with channel binding, providing comprehensive information about binding sites and interaction mechanisms. Application to 5-Hydroxybenzydamine Hydrochloride would reveal preferred binding orientations and thermodynamic binding parameters [8] [19].
Membrane-mediated channel modulation represents an important mechanism for benzydamine action that can be investigated through molecular dynamics simulations [6] [10]. These studies examine how drug-induced changes in membrane properties influence channel function, including alterations in membrane thickness, fluidity, and lateral pressure profiles. The amphiphilic nature of 5-Hydroxybenzydamine Hydrochloride suggests significant membrane-mediated effects on channel proteins [6] [10].
Channel cluster formation and protein-protein interactions can be studied through large-scale molecular dynamics simulations involving multiple channel proteins [25] [6]. These simulations reveal how benzydamine derivatives influence channel clustering and cooperative gating behaviors. The presence of multiple channels in simulation systems enables investigation of collective phenomena that may be clinically relevant [25] [6].
Free energy calculations provide quantitative estimates of binding affinities between 5-Hydroxybenzydamine Hydrochloride and specific channel binding sites [9] [23]. These calculations typically employ thermodynamic integration or free energy perturbation methods to compute binding free energies with high precision. The results enable direct comparison with experimental binding data and prediction of therapeutic potency [9] [23].